3-Piperazin-1-ylbenzenesulfonamide;dihydrochloride
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Overview
Description
3-Piperazin-1-ylbenzenesulfonamide;dihydrochloride is a chemical compound with the molecular formula C10H17Cl2N3O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperazin-1-ylbenzenesulfonamide;dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This process can be carried out under basic conditions, often using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar cyclization reactions, followed by purification processes to obtain the dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
3-Piperazin-1-ylbenzenesulfonamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can lead to a variety of substituted piperazine derivatives.
Scientific Research Applications
3-Piperazin-1-ylbenzenesulfonamide;dihydrochloride has gained significant attention in scientific research due to its diverse biological activities. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Piperazin-1-ylbenzenesulfonamide;dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects through binding to certain receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Piperazin-1-ylbenzenesulfonamide;dihydrochloride include:
Piperazine derivatives: Such as trimetazidine, ranolazine, and aripiprazole.
Sulfonamide derivatives: Such as sulfamethoxazole and sulfasalazine.
Uniqueness
What sets this compound apart is its unique combination of a piperazine ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not typically observed in other similar compounds.
Properties
IUPAC Name |
3-piperazin-1-ylbenzenesulfonamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.2ClH/c11-16(14,15)10-3-1-2-9(8-10)13-6-4-12-5-7-13;;/h1-3,8,12H,4-7H2,(H2,11,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZAIYJBDWCBPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)S(=O)(=O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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